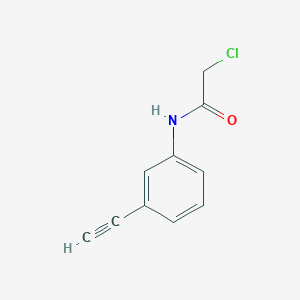

2-chloro-N-(3-ethynylphenyl)acetamide

Descripción general

Descripción

2-chloro-N-(3-ethynylphenyl)acetamide is an organic compound with the molecular formula C10H8ClNO. It is a derivative of acetamide, featuring a chloro group and an ethynylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethynylphenyl)acetamide typically involves the reaction of 3-ethynylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation: The ethynyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation: Products include carboxylic acids, ketones, and aldehydes.

Reduction: Products include primary and secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological activities, particularly as a potential inhibitor of specific enzymes and receptors involved in cancer pathways. Its unique structure allows for interactions with biological targets, which could lead to therapeutic applications.

- Enzyme Interaction : The ethynyl group may facilitate π-π interactions with aromatic residues in proteins, while the chloro group can participate in hydrogen bonding or nucleophilic substitution reactions. These interactions could modulate enzyme activity or receptor binding, leading to various biological effects.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of compounds structurally related to 2-chloro-N-(3-ethynylphenyl)acetamide. For instance, derivatives designed as dual inhibitors targeting the EGFR and VEGFR-2 pathways showed promising results against various cancer cell lines (HepG2, MCF-7, HCT116, and A549) with low EC50 values, indicating high potency .

| Compound | EC50 (μM) | Target |

|---|---|---|

| 9c | 5.00 | HepG2 |

| 9c | 6.00 | MCF-7 |

| 9c | 5.17 | HCT116 |

| 9c | 5.25 | A549 |

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound can serve as a reagent or standard in various chemical analyses. Its application is particularly relevant in techniques such as chromatography and spectroscopy.

- Chromatography : The compound can be utilized to improve the separation and identification of other substances in complex mixtures.

- Spectroscopy : It may assist in enhancing the accuracy and precision of spectroscopic measurements.

Material Science

Development of New Materials

The compound has potential applications in material science, particularly in the synthesis of new materials with desirable properties.

- Polymerization Processes : It could be involved in polymerization reactions to create polymers with enhanced mechanical properties.

- Material Synthesis : The unique chemical structure allows for the development of materials that are strong yet lightweight or resistant to specific types of damage.

Synthesis and Structural Similarities

Synthesis Methodology

The synthesis of this compound typically involves reacting 3-ethynylaniline with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is generally conducted at low temperatures to manage exothermic conditions.

Similar Compounds

Several compounds share structural similarities with this compound, which can influence their reactivity and biological activity:

| Compound Name | Similarity Characteristics |

|---|---|

| 2-chloro-N-(3-phenyl)acetamide | Lacks the ethynyl group |

| 2-chloro-N-(3-ethynylphenyl)propanamide | Contains a propionamide group instead |

| 3-ethynyl-N-(2-chlorophenyl)acetamide | Reversed positions of chloro and ethynyl groups |

| 2-chloro-N-(3-ethoxyphenyl)propanamide | Similar structure with an ethoxy substituent |

| 2-chloro-N-(3-ethynylphenyl)butanamide | Similar ethynyl substitution; differs in carbon chain length |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-ethynylphenyl)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group can form hydrogen bonds or participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(3-phenyl)acetamide: Lacks the ethynyl group, which affects its reactivity and interactions.

2-chloro-N-(3-ethynylphenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.

3-ethynyl-N-(2-chlorophenyl)acetamide: The position of the chloro and ethynyl groups is reversed.

Uniqueness

2-chloro-N-(3-ethynylphenyl)acetamide is unique due to the presence of both the chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in research and industry.

Actividad Biológica

2-Chloro-N-(3-ethynylphenyl)acetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features both a chloro group and an ethynyl group, which contribute to its distinct reactivity and biological interactions. The presence of these functional groups allows for diverse applications in medicinal chemistry and biological research.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the chloro group may participate in hydrogen bonding or nucleophilic substitution reactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects .

- Covalent Bond Formation : The compound is capable of forming covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit or modify their activity. This property is particularly relevant in studies of enzyme inhibition and protein interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through inhibition of specific kinases involved in cancer cell proliferation. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which could be leveraged in drug development targeting specific diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Study: Anticancer Activity

In a recent study examining the anticancer efficacy of various acetamide derivatives, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to target proteins. The study reported an IC50 value indicating significant potency against the A549 lung cancer cell line, showcasing its potential as a lead compound for further development .

Applications in Scientific Research

The unique properties of this compound make it valuable in various scientific domains:

- Medicinal Chemistry : Used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new therapeutic agents .

- Biological Studies : Investigated for its interactions with biomolecules, aiding in the understanding of enzyme mechanisms and protein dynamics .

- Material Science : Explored for applications in developing specialty chemicals with specific properties due to its unique chemical reactivity.

Propiedades

IUPAC Name |

2-chloro-N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCNHUNGSIYWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384156 | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-85-7 | |

| Record name | 2-Chloro-N-(3-ethynylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.